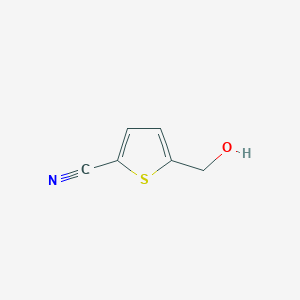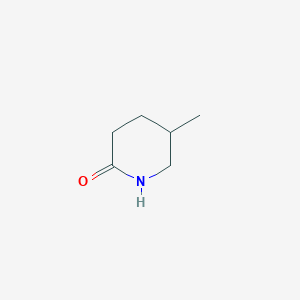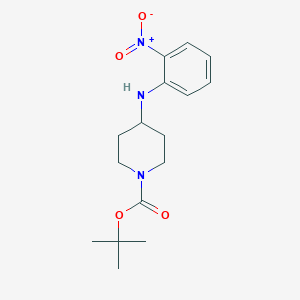
tert-Butyl 4-((2-nitrophényl)amino)pipéridine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J’ai mené une recherche approfondie sur les applications de recherche scientifique du tert-Butyl 4-((2-nitrophényl)amino)pipéridine-1-carboxylate, également connu sous le nom de tert-Butyl 4-(2-nitrophénylamino)pipéridine-1-carboxylate. Malheureusement, il existe peu d’informations disponibles sur les applications de ce composé spécifique dans la recherche scientifique. Cependant, en se basant sur la structure et les composés apparentés, on peut déduire des applications potentielles.
Application potentielle : Développement de PROTAC
Des composés similaires, tels que le tert-Butyl 4-(4-(aminométhyl)phényl)pipéridine-1-carboxylate, sont considérés comme des lieurs semi-flexibles utiles dans le développement de PROTAC (PROteolysis TArgeting Chimeras) pour la dégradation ciblée des protéines . Cela suggère que le tert-Butyl 4-(2-nitrophénylamino)pipéridine-1-carboxylate pourrait potentiellement jouer un rôle similaire dans le développement de PROTAC, qui sont conçus pour induire la dégradation de protéines spécifiques dans les cellules.
Application potentielle : Intermédiaire en synthèse
Des composés de structures similaires ont été utilisés comme intermédiaires dans la synthèse de composés biologiquement actifs . Par exemple, les dérivés de la N-Boc pipérazine servent de blocs de construction dans la synthèse de divers composés organiques nouveaux, tels que les amides, les sulfonamides et les imidazolinones . Il est plausible que le tert-Butyl 4-(2-nitrophénylamino)pipéridine-1-carboxylate puisse être utilisé de manière similaire en tant qu’intermédiaire ou bloc de construction dans la synthèse organique.
Application potentielle : Études de diffraction des rayons X
Les dérivés de la N-Boc pipérazine ont été caractérisés par des études de diffraction des rayons X sur monocristal . Cette technique est cruciale pour déterminer la structure tridimensionnelle des molécules. En raison de sa similitude structurelle, le tert-Butyl 4-(2-nitrophénylamino)pipéridine-1-carboxylate peut également convenir aux études de cristallographie aux rayons X pour élucider sa structure.
Application potentielle : Études spectroscopiques
Le composé apparenté, le tert-butyl 4-(2-hydrazino-2-oxoéthyl)pipérazine-1-carboxylate, a été caractérisé par des études spectroscopiques FT-IR, RMN et LCMS . Ces méthodes sont essentielles pour comprendre les propriétés chimiques et le comportement des molécules. Il est probable que le tert-Butyl 4-(2-nitrophénylamino)pipéridine-1-carboxylate puisse également être analysé à l’aide de ces techniques spectroscopiques.
Application potentielle : Précurseur de synthèse de médicaments
Certains dérivés de la pipéridine ont été identifiés comme des précurseurs dans la synthèse de médicaments . Bien qu’il ne soit pas directement mentionné pour le tert-Butyl 4-(2-nitrophénylamino)pipéridine-1-carboxylate, ses caractéristiques structurelles suggèrent qu’il pourrait être étudié comme un précurseur dans les voies de synthèse de médicaments.
Propriétés
IUPAC Name |
tert-butyl 4-(2-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMQBPGBFQWLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464553 | |
| Record name | tert-Butyl 4-(2-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87120-73-8 | |
| Record name | tert-Butyl 4-(2-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



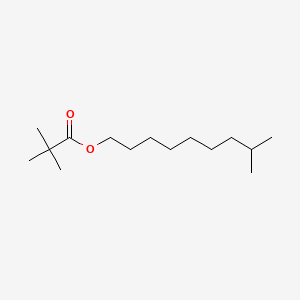
![[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B1599707.png)
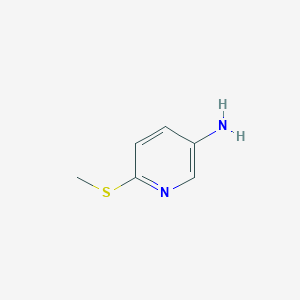
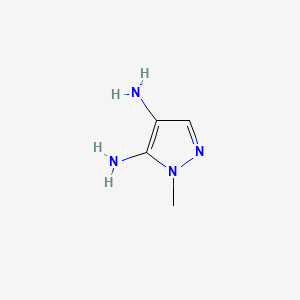
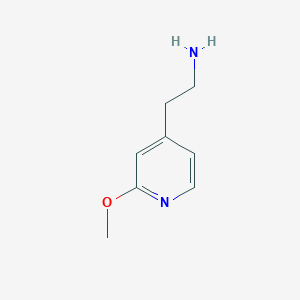


![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)

